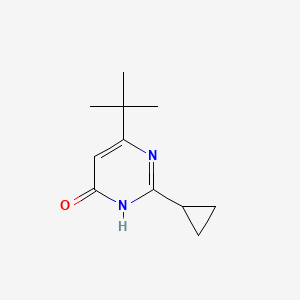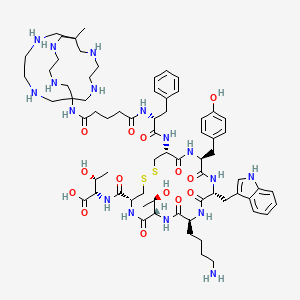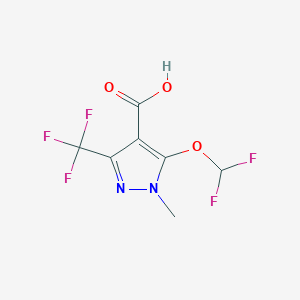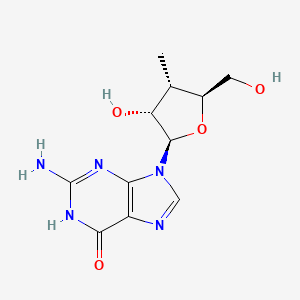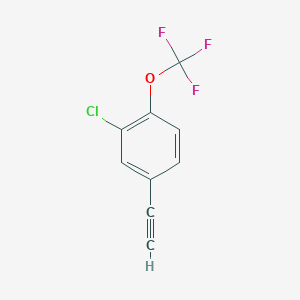
2-Chloro-4-ethynyl-1-(trifluoromethoxy)benzene
Overview
Description
2-Chloro-4-ethynyl-1-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H4ClF3O and a molecular weight of 220.58 g/mol . This compound is characterized by the presence of a chloro group, an ethynyl group, and a trifluoromethoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-ethynyl-1-(trifluoromethoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-iodo-1-(trifluoromethoxy)benzene.
Sonogashira Coupling: The key step in the synthesis is the Sonogashira coupling reaction, where 2-chloro-4-iodo-1-(trifluoromethoxy)benzene is reacted with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction is a common method used in the large-scale synthesis of similar compounds. The reaction conditions can be optimized for industrial production by adjusting parameters such as temperature, pressure, and catalyst loading.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-ethynyl-1-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions such as the Sonogashira and Suzuki-Miyaura couplings.
Copper Co-Catalysts: Often used in conjunction with palladium catalysts in Sonogashira coupling reactions.
Organic Solvents: Solvents like THF and dimethylformamide (DMF) are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Sonogashira coupling reaction, the product would be a substituted alkyne derivative.
Scientific Research Applications
2-Chloro-4-ethynyl-1-(trifluoromethoxy)benzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Research into its potential use in pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-ethynyl-1-(trifluoromethoxy)benzene involves its participation in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application. For example, in a coupling reaction, the compound acts as a substrate that undergoes transformation in the presence of a catalyst.
Comparison with Similar Compounds
Similar Compounds
4-Ethynyl-1-(trifluoromethoxy)benzene: Similar structure but lacks the chloro group.
2-Chloro-4-iodo-1-(trifluoromethoxy)benzene: Precursor in the synthesis of 2-Chloro-4-ethynyl-1-(trifluoromethoxy)benzene.
4-(Trifluoromethoxy)phenylacetylene: Similar structure with an ethynyl group and a trifluoromethoxy group.
Uniqueness
This compound is unique due to the presence of both a chloro group and an ethynyl group on the benzene ring, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in synthetic chemistry and scientific research.
Properties
IUPAC Name |
2-chloro-4-ethynyl-1-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3O/c1-2-6-3-4-8(7(10)5-6)14-9(11,12)13/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTVVABHLUTPPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)OC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1436771.png)
![1,4-Dihydro-[1,2,3]triazolo[4,5-b]pyridin-5-one](/img/structure/B1436774.png)




